molecular formula C7H5ClF2O3S B3335327 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride CAS No. 1178236-98-0

3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride

Cat. No. B3335327
CAS RN: 1178236-98-0
M. Wt: 242.63
InChI Key: KFFHNAWTMVKBID-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride” is a chemical compound with the formula C7H5ClF2O3S . It is used in organic synthesis as a building block .


Molecular Structure Analysis

The molecular weight of “this compound” is 242.63 . The exact structure can be determined by techniques such as NMR, CNMR, HPLC, and LC-MS .


Physical And Chemical Properties Analysis

“this compound” is a clear light yellow to yellow liquid . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Organic Synthesis Enhancements

This chemical serves as a pivotal reagent in the synthesis of complex organic molecules. For instance, its role in the preparation of high-purity 1-chloro-2,6-difluorobenzene highlights its utility in isolating specific isomers necessary for pharmaceutical and agricultural active ingredients, leveraging sulfonyl chloride for directing fluorine substitution on the aryl ring (Moore, 2003). Similarly, its interaction in the synthesis of heterocycles underscores its versatility in forming biologically significant compounds (Borisov et al., 2006).

Material Science Innovations

In material science, this compound facilitates the development of advanced polymers. For example, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the creation of materials with high thermal stability, suitable for high-performance applications (Liu et al., 2013). These polymers are notable for their excellent solubility in common organic solvents and have potential uses in the electronics industry due to their low dielectric constants.

Medicinal Chemistry Applications

In medicinal chemistry, the derivative compounds of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride contribute to the development of novel therapeutic agents. A study on the synthesis of sulfonamides as potential Alzheimer’s disease therapeutic agents demonstrates the chemical’s contribution to creating compounds with significant acetylcholinesterase inhibitory activity (Abbasi et al., 2018). This showcases the potential of derivatives of this chemical in the design and discovery of new drugs.

Advanced Synthesis Techniques

The compound's versatility extends to facilitating advanced synthesis techniques. For instance, it plays a critical role in the development of hyperbranched poly(arylene ether sulfone)s, demonstrating its utility in creating polymers with potential applications ranging from advanced coatings to filtration membranes (Himmelberg & Fossum, 2005). Furthermore, its application in the synthesis of substituted 5-aminobenzimidazoles for solution-phase parallel synthesis reveals its importance in generating diverse chemical libraries for drug discovery (Li et al., 2004).

Safety and Hazards

“3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride” is classified as a dangerous substance. It has a hazard class of 8 and a packing group of III . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statement H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

3,5-difluoro-4-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-7-5(9)2-4(3-6(7)10)14(8,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFHNAWTMVKBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178236-98-0
Record name 3,5-difluoro-4-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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